molecular formula C7H12ClN3O3 B1522960 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride CAS No. 1251924-43-2

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride

Cat. No.: B1522960
CAS No.: 1251924-43-2
M. Wt: 221.64 g/mol
InChI Key: WFWCYUXVFMOQBM-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of an aminopropyl group attached to the imidazolidine ring, which is further substituted with a methyl group and three keto groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride typically involves the reaction of 3-methylimidazolidine-2,4,5-trione with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-methylimidazolidine-2,4,5-trione+3-aminopropylamine+HCl1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride\text{3-methylimidazolidine-2,4,5-trione} + \text{3-aminopropylamine} + \text{HCl} \rightarrow \text{this compound} 3-methylimidazolidine-2,4,5-trione+3-aminopropylamine+HCl→1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is maintained at an optimal temperature, typically around 25-30°C, and stirred continuously to ensure complete reaction. The product is then purified through crystallization or other separation techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imidazolidine derivatives with additional oxygen functionalities.

    Reduction: Formation of hydroxyl-substituted imidazolidine derivatives.

    Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

    (3-Aminopropyl)triethoxysilane: A similar compound with an aminopropyl group attached to a silane moiety, used in surface functionalization.

    N-(3-aminopropyl)methacrylamide hydrochloride: Another compound with an aminopropyl group, used in polymer synthesis.

Uniqueness: 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride is unique due to its imidazolidine ring structure and the presence of three keto groups, which confer distinct chemical reactivity and biological activity compared to other aminopropyl derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H12ClN3O3
  • Molecular Weight : 221.64 g/mol
  • CAS Number : 1178392-11-4
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its structural features, which include the imidazolidine core and the amine group. These functional groups are known to interact with various biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.

2. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes, including monoamine oxidase (MAO). MAO inhibitors are often explored for their potential in treating neurodegenerative diseases and depression due to their role in regulating neurotransmitter levels .

3. Antimicrobial Properties

Some derivatives of imidazolidine compounds have shown antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Enzyme InhibitionDemonstrated MAO-A inhibition comparable to standard drugs with minimal toxicity .
Study 2 Antioxidant ActivityAssessed the ability of related compounds to scavenge free radicals, showing promising results in vitro .
Study 3 Antimicrobial EffectsEvaluated against bacterial strains, revealing effective inhibition at certain concentrations .

Safety and Toxicology

While the biological activities of this compound are promising, safety data remains limited. Standard precautions should be observed when handling this compound due to potential irritant properties .

Properties

IUPAC Name

1-(3-aminopropyl)-3-methylimidazolidine-2,4,5-trione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-9-5(11)6(12)10(7(9)13)4-2-3-8;/h2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWCYUXVFMOQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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